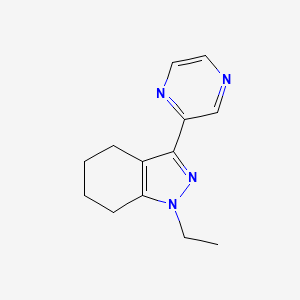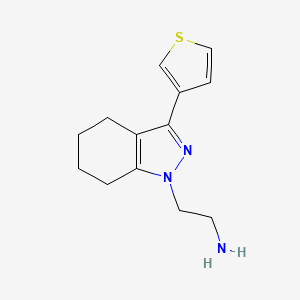![molecular formula C8H10ClN3 B1479919 1-(2-chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092238-25-8](/img/structure/B1479919.png)
1-(2-chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
説明
1-(2-chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
- Pyrazoles are known to interact with enzymes, receptors, and other cellular components. For instance, some pyrazole derivatives act as COX/LOX (cyclooxygenase/lipoxygenase) inhibitors, contributing to their anti-inflammatory properties .
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
1-(2-chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, this compound can bind to proteins such as albumin, affecting their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type. In cancer cells, this compound has been observed to induce apoptosis by disrupting cell signaling pathways and altering gene expression. It can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress . In normal cells, the impact may vary, with some cells showing resistance to the compound’s effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the alkylation of DNA, which can lead to DNA damage and subsequent cell death. This compound can also inhibit the activity of specific enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and the development of resistance . These temporal effects are essential considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition in cancer models. At higher doses, toxic effects can occur, including liver and kidney damage, hematological abnormalities, and neurotoxicity . These adverse effects highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction with cofactors, such as NADPH, is also crucial for the metabolic conversion of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, such as organic cation transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can exert its effects. For example, nuclear localization may facilitate interactions with DNA and transcription factors, while mitochondrial localization can impact cellular respiration and energy production .
特性
IUPAC Name |
1-(2-chloroethyl)-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-7-6-8-11(3-2-9)4-5-12(8)10-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKCFGASHAEZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479836.png)
![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479838.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1479839.png)
![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479840.png)
![1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479841.png)
![1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479842.png)


![2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479848.png)
![1-Methyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479849.png)
![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479851.png)
![1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479854.png)
![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479855.png)
![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479859.png)
